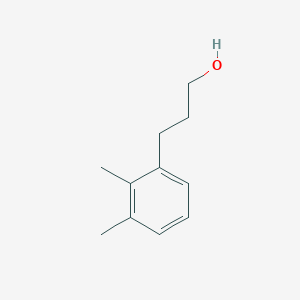
2'-Bromo-3,4-dichlorophenylacetic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2'-Bromo-3,4-dichlorophenylacetic acid methyl ester is an organic compound that belongs to the class of bromoacetates It is characterized by the presence of a bromine atom and a dichlorophenyl group attached to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester typically involves the bromination of methyl 2-(3,4-dichlorophenyl)acetate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the acetate moiety to carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Utilizes oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Oxidation: Forms carboxylic acids or other oxidized products.
科学的研究の応用
2'-Bromo-3,4-dichlorophenylacetic acid methyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The dichlorophenyl group can participate in various interactions, influencing the compound’s reactivity and biological activity .
類似化合物との比較
Methyl 2-bromoacetate: Lacks the dichlorophenyl group, making it less reactive in certain contexts.
Ethyl 2-(3,4-dichlorophenyl)-2-bromoacetate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
Methyl 2-(3,4-dichlorophenyl)acetate: Lacks the bromine atom, limiting its use in nucleophilic substitution reactions.
Uniqueness: 2'-Bromo-3,4-dichlorophenylacetic acid methyl ester is unique due to the presence of both the bromine atom and the dichlorophenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research .
特性
分子式 |
C9H7BrCl2O2 |
|---|---|
分子量 |
297.96 g/mol |
IUPAC名 |
methyl 2-bromo-2-(3,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9(13)8(10)5-2-3-6(11)7(12)4-5/h2-4,8H,1H3 |
InChIキー |
GJCPCGAKJFTMFO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2H-[1]Benzopyrano[4,3-c]pyridin-10-ol,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-2,5,5-trimethyl-](/img/structure/B8725289.png)
![7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8725295.png)



